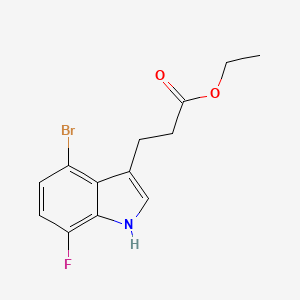

Ethyl 3-(4-Bromo-7-fluoro-3-indolyl)propanoate

Description

Properties

Molecular Formula |

C13H13BrFNO2 |

|---|---|

Molecular Weight |

314.15 g/mol |

IUPAC Name |

ethyl 3-(4-bromo-7-fluoro-1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C13H13BrFNO2/c1-2-18-11(17)6-3-8-7-16-13-10(15)5-4-9(14)12(8)13/h4-5,7,16H,2-3,6H2,1H3 |

InChI Key |

UESMVFWYAXFCOK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1=CNC2=C(C=CC(=C12)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Route and Starting Materials

The synthesis of Ethyl 3-(4-Bromo-7-fluoro-3-indolyl)propanoate typically follows a nucleophilic substitution strategy involving:

- Starting Materials:

- 4-Bromo-7-fluoroindole (commercially available)

- Ethyl 3-bromopropanoate (commercially available alkylating agent)

These starting materials are chosen for their availability and functional group compatibility to achieve selective alkylation at the indole nitrogen or carbon positions.

Reaction Conditions and Procedure

- Base: Potassium carbonate (K2CO3) is commonly employed as a mild base to deprotonate the indole nitrogen or activate the nucleophile.

- Solvent: Dimethylformamide (DMF) is favored for its high polarity and ability to dissolve both organic and inorganic reagents, facilitating nucleophilic substitution.

- Temperature: The reaction is conducted under reflux conditions to ensure sufficient energy for substitution without decomposing sensitive groups.

- Mechanism: The nucleophilic indole attacks the electrophilic carbon of ethyl 3-bromopropanoate, displacing bromide and forming the this compound product.

| Parameter | Condition |

|---|---|

| Starting materials | 4-Bromo-7-fluoroindole, ethyl 3-bromopropanoate |

| Base | Potassium carbonate (K2CO3) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Reflux (~120°C) |

| Reaction time | Several hours (typically 6–12 h) |

| Work-up | Extraction, washing, purification by chromatography or recrystallization |

This method yields the target compound with good purity and yield, suitable for further synthetic or biological applications.

Chemical Reaction Analysis

Types of Reactions Involving this compound

- Nucleophilic Substitution: The bromine atom on the indole ring can be substituted by nucleophiles to introduce various functional groups.

- Oxidation/Reduction: The indole ring and ester moiety can undergo redox transformations to access different oxidation states or functional derivatives.

- Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

| Reaction Type | Reagents/Conditions | Expected Products |

|---|---|---|

| Nucleophilic substitution | Sodium hydride (NaH), potassium tert-butoxide (KOtBu) in THF | Alkylated or arylated derivatives replacing bromine |

| Oxidation | Potassium permanganate (KMnO4), chromium trioxide (CrO3) | Ketones, carboxylic acids |

| Reduction | Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) | Alcohols, amines |

| Hydrolysis | Hydrochloric acid (HCl), sodium hydroxide (NaOH) | Corresponding carboxylic acid |

These transformations enable the compound to serve as a versatile intermediate in synthetic organic chemistry.

Comparative Analysis with Related Compounds

| Compound Name | Substituents on Indole Ring | Molecular Formula | Notes |

|---|---|---|---|

| This compound | Bromine at 4-position, Fluorine at 7-position | C15H14BrFNO2 | Target compound with dual halogen substitution |

| Ethyl 3-(4-Bromo-3-indolyl)propanoate | Bromine only at 4-position | C13H12BrNO2 | Lacks fluorine, different reactivity and bioactivity |

| Ethyl 3-(7-Fluoro-3-indolyl)propanoate | Fluorine only at 7-position | C15H14FNO2 | Lacks bromine, altered binding properties |

| Ethyl 3-(4-Chloro-7-fluoro-3-indolyl)propanoate | Chlorine replaces bromine at 4-position | C15H14ClFNO2 | Halogen variation affects chemical and biological properties |

This comparison highlights the unique chemical profile of the target compound due to its dual halogen substitutions, which influence both its synthetic utility and biological interactions.

Summary of Key Research Findings

- The synthesis of this compound is efficiently achieved by alkylation of 4-bromo-7-fluoroindole with ethyl 3-bromopropanoate under basic and reflux conditions in DMF.

- The compound’s bromine and fluorine substituents enable further chemical modifications via nucleophilic substitution and redox reactions, expanding its utility.

- Industrial scale-up would involve optimization of reaction parameters and purification techniques to maintain product quality and process safety.

- Comparative studies with related halogenated indole derivatives underscore the importance of substitution pattern on reactivity and biological activity.

Data Table: Typical Laboratory Synthesis Conditions

| Parameter | Details |

|---|---|

| Starting materials | 4-Bromo-7-fluoroindole (1 equiv), Ethyl 3-bromopropanoate (1.1 equiv) |

| Base | Potassium carbonate (2 equiv) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Reflux (~120°C) |

| Reaction time | 6–12 hours |

| Work-up | Dilution with water, extraction with ethyl acetate, washing, drying |

| Purification | Column chromatography or recrystallization |

| Yield | Typically 60–85% |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-Bromo-7-fluoro-3-indolyl)propanoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the indole ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole ring and the ester group.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, can facilitate hydrolysis.

Major Products

Substitution: Products depend on the nucleophile used; for example, replacing bromine with an alkyl or aryl group.

Oxidation: Oxidized products may include ketones or carboxylic acids.

Reduction: Reduced products may include alcohols or amines.

Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 3-(4-Bromo-7-fluoro-3-indolyl)propanoate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer, antiviral, and anti-inflammatory drugs.

Biological Studies: The compound is used in studies to understand the biological activities of indole derivatives, including their interactions with various biological targets.

Chemical Biology: It serves as a probe to study enzyme mechanisms and receptor-ligand interactions.

Material Science: The compound can be used in the synthesis of organic materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-Bromo-7-fluoro-3-indolyl)propanoate is primarily related to its interaction with biological targets such as enzymes and receptors. The indole ring can mimic the structure of natural substrates or ligands, allowing the compound to bind to active sites or receptor pockets. The bromine and fluorine substitutions can enhance binding affinity and selectivity by forming additional interactions with the target.

Comparison with Similar Compounds

Key Observations:

Halogen vs. Alkyl Substituents: The bromo-fluoro combination in the target compound introduces strong electron-withdrawing effects, which may enhance binding to electron-rich biological targets compared to methyl-substituted analogs (e.g., Ethyl 3-(4-Bromo-5-methyl-3-indolyl)propanoate) .

Ester Group Variations : Ethyl esters generally exhibit higher lipophilicity (logP ~3.1–3.5) than methyl esters, as seen in . This property correlates with improved bioavailability in drug design.

Amino Functionalization: Ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate () demonstrates how introducing an amino group can increase solubility (via hydrogen bonding) while retaining halogen-mediated bioactivity.

Physicochemical Properties

- Volatility: Unlike simple esters (e.g., ethyl hexanoate in –3), the indole core and halogen substituents render this compound non-volatile, limiting applications in aromatics but aligning with solid-phase pharmaceutical uses.

Biological Activity

Ethyl 3-(4-Bromo-7-fluoro-3-indolyl)propanoate is a synthetic compound belonging to the indole derivative class, recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C15H14BrFNO2 and a molecular weight of approximately 314.15 g/mol. The compound features an indole moiety substituted with bromine and fluorine atoms, which are critical for its biological activity.

Biological Activities

- Anticancer Activity :

-

Antimicrobial Properties :

- The compound has shown potential antimicrobial activity against various pathogens. Its structural characteristics may enhance its binding affinity to microbial targets, making it a candidate for further investigation in infectious disease treatments.

- Mechanism of Action :

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar indole derivatives:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 3-(4-Fluoro-3-indolyl)propanoate | C15H14FNO2 | Lacks bromine; potential different biological activity |

| 3-(4-Bromoindolyl)propanoic Acid | C13H12BrNO2 | Indole without fluorine; carboxylic acid form |

| Ethyl 3-(5-Fluoroindolyl)propanoate | C15H14FNO2 | Fluorine at a different position on the indole |

This comparison highlights how variations in substituents affect the chemical behavior and biological activity of similar compounds, emphasizing the unique profile of this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-(4-Bromo-7-fluoro-3-indolyl)propanoate, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Indole Core Formation : Use Fischer indole synthesis (phenylhydrazine + ketone/aldehyde under acidic conditions) to construct the indole ring. Substituents (bromo, fluoro) are introduced via electrophilic substitution or halogenation precursors.

Side-Chain Functionalization : Propanoate esterification via nucleophilic substitution (e.g., ethyl 3-bromopropanoate reacting with the indole’s 3-position).

Purification : Column chromatography or recrystallization for purity.

- Characterization : NMR (¹H/¹³C) confirms regiochemistry; LC-MS validates molecular weight; IR spectroscopy identifies ester carbonyl (~1740 cm⁻¹) .

Q. How can researchers optimize reaction conditions to improve yield and purity?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during halogenation.

- Catalysts : Lewis acids (e.g., AlCl₃) enhance bromination/fluorination regioselectivity.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Automated Systems : Continuous flow reactors enhance reproducibility in esterification steps .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Resolves overlapping signals in the indole ring and propanoate chain.

- X-ray Crystallography : Definitive proof of regiochemistry for bromo/fluoro substituents.

- Elemental Analysis : Validates C, H, N, Br, F content within ±0.3% theoretical values .

Advanced Research Questions

Q. How does the electronic environment of the indole ring influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Substituent Effects : The electron-withdrawing bromo and fluoro groups deactivate the indole ring, requiring Pd-catalyzed Buchwald-Hartwig conditions for amination.

- Computational Modeling : DFT calculations predict reactive sites (e.g., C-5 position) for Suzuki-Miyaura coupling.

- Case Study : Compare reactivity with non-halogenated analogs to quantify electronic effects .

Q. What strategies address contradictions in reported biological activity data for indole derivatives?

- Methodological Answer :

- Standardized Assays : Use identical cell lines (e.g., HEK293) and IC₅₀ protocols to minimize variability.

- Metabolite Profiling : LC-HRMS identifies degradation products that may skew activity results.

- Meta-Analysis : Cross-reference data from PubChem and peer-reviewed studies to resolve outliers .

Q. How can regioselectivity challenges during halogenation be systematically resolved?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) to steer bromine/fluorine to C-4/C-7 positions.

- Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor desired intermediates.

- Case Study : Compare yields under Br₂ vs. NBS (N-bromosuccinimide) conditions for selective bromination .

Q. What mechanistic insights explain the compound’s stability under acidic/basic conditions?

- Methodological Answer :

- Hydrolysis Studies : Monitor ester degradation via HPLC at pH 2–12. The fluoro group’s electron-withdrawing effect stabilizes the ester against basic hydrolysis.

- Arrhenius Analysis : Calculate activation energy for degradation to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.